(4-methoxyphenyl)methylphosphonic Acid

Catalog No.
S1908196
CAS No.
40299-61-4
M.F
C8H11O4P
M. Wt
202.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-methoxyphenyl)methylphosphonic Acid

CAS Number

40299-61-4

Product Name

(4-methoxyphenyl)methylphosphonic Acid

IUPAC Name

(4-methoxyphenyl)methylphosphonic acid

Molecular Formula

C8H11O4P

Molecular Weight

202.14 g/mol

InChI

InChI=1S/C8H11O4P/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)

InChI Key

XUAVFSMXCWTYNM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CP(=O)(O)O

Canonical SMILES

COC1=CC=C(C=C1)CP(=O)(O)O

The exact mass of the compound (4-methoxyphenyl)methylphosphonic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Methoxyphenyl)methylphosphonic acid, commonly referred to as 4-methoxybenzylphosphonic acid (MeOBPA), is a specialized organophosphorus building block and surface-active agent. In industrial and advanced research procurement, it is primarily valued as a Self-Assembled Monolayer (SAM) precursor used to modify the surface energy, wettability, and work function of metal oxide electrodes such as ITO, ZnO, and TiO2. The molecule features a phosphonic acid anchoring group for robust covalent binding to oxide surfaces, coupled with an electron-donating para-methoxybenzyl tail. This specific structural combination creates a strong outward-pointing molecular dipole moment, making it an essential material for precise energy level alignment in optoelectronic devices [1], as well as a highly specific synthetic intermediate for pharmaceutical phosphonamidate derivatives[2].

Substituting MeOBPA with generic benzylphosphonic acid (BPA) or phenylphosphonic acid (PPA) fundamentally alters the electronic and steric properties of the resulting system. In surface engineering, the lack of the electron-donating para-methoxy group in unsubstituted BPA results in a near-zero molecular dipole moment, failing to provide the critical work-function reduction required for efficient electron injection or extraction in semiconductor devices [1]. Furthermore, in pharmaceutical synthesis, replacing the 4-methoxybenzyl moiety with a simple phenyl or benzyl group drastically shifts the pKa and transition-state stabilization during enzyme phosphonylation, rendering generic analogs ineffective for specific pH-dependent inhibition profiles [2]. Procurement must strictly specify MeOBPA when an outward dipole or a strongly electron-donating aralkyl bridge is required.

Work Function Modulation on Metal Oxide Electrodes

MeOBPA is highly effective at reducing the work function of transparent conducting oxides due to the electron-donating nature of its methoxy group. When applied as a SAM on substrates like ITO or ZnO, MeOBPA induces an outward-pointing dipole moment that shifts the work function downward by approximately 0.3 to 0.4 eV. In contrast, electron-withdrawing analogs like 4-fluorobenzylphosphonic acid induce a positive work function shift (+0.4 to +0.5 eV), while unsubstituted benzylphosphonic acid provides minimal shift [1]. This precise electronic tuning is impossible to achieve with generic alkyl or aryl phosphonic acids.

Evidence DimensionWork Function (Φ) Shift
Target Compound DataMeOBPA (ΔΦ ≈ -0.3 to -0.4 eV)
Comparator Or Baseline4-Fluorobenzylphosphonic acid (ΔΦ ≈ +0.4 to +0.5 eV)
Quantified Difference~0.8 eV total tuning range between para-substituted extremes.
ConditionsSAM formation on metal oxide electrodes (e.g., ITO/ZnO) at room temperature.

Allows device engineers to perfectly align the electrode work function with the lowest unoccupied molecular orbital (LUMO) of the active layer, minimizing charge injection barriers.

Surface Wettability and Precursor Ink Processability

For solution-processed optoelectronics, the surface energy of the modified electrode must match the surface tension of the precursor inks. MeOBPA-modified surfaces exhibit moderate hydrophilicity (water contact angles typically in the 50°–60° range) due to the polar ether oxygen. In direct comparison, substituting MeOBPA with long-chain alkylphosphonic acids (e.g., octylphosphonic acid) results in highly hydrophobic surfaces (contact angles >100°), which leads to severe dewetting and pinhole formation when coating polar perovskite or organic inks[1].

Evidence DimensionSurface Contact Angle (Wettability)
Target Compound DataMeOBPA SAM (~50°–60°)
Comparator Or BaselineAlkylphosphonic acid SAMs (>100°)
Quantified Difference>40° reduction in contact angle, maintaining polar solvent compatibility.
ConditionsSpin-coating or slot-die coating of polar precursor inks on SAM-modified substrates.

Ensures uniform, defect-free film morphology during large-scale solution processing, which is critical for device yield and reproducibility.

Transition-State Stabilization in Enzyme Inhibitor Synthesis

When used as a synthetic precursor for beta-lactamase inhibitors, the 4-methoxybenzyl group provides unique kinetic profiles compared to generic aryl groups. Research demonstrates that phosphonamidates derived from MeOBPA (methanephosphonamidates with a 4-methoxybenzyl amine) exhibit a direct reaction between the zwitterionic neutral form of the inhibitor and the enzyme. In contrast, phenyl-substituted analogs show strikingly different inhibition pH-rate profiles due to the differing basicity and protonation requirements of the nitrogen in the transition state [1].

Evidence DimensionInhibition pH-rate profile mechanism
Target Compound Data4-methoxybenzyl derivative (direct zwitterion reaction)
Comparator Or BaselinePhenyl derivative (requires different transition-state protonation)
Quantified DifferenceDistinct mechanistic pathway and pH optimum for irreversible phosphonylation.
ConditionsClass C beta-lactamase (Enterobacter cloacae P99) inhibition assay.

Validates the procurement of MeOBPA over cheaper phenyl analogs when designing active-site-directed irreversible inhibitors that operate under specific physiological pH conditions.

Electron Transport Layer (ETL) Modification in Perovskite Solar Cells

MeOBPA is applied as an interfacial SAM between the metal oxide ETL (e.g., TiO2 or SnO2) and the perovskite absorber layer. Its ability to lower the work function and passivate shallow oxygen vacancy defects makes it the optimal choice for improving electron extraction efficiency and long-term device stability [1].

Work Function Tuning in Organic Light-Emitting Diodes (OLEDs)

Procured for the surface modification of ITO anodes or ZnO cathodes. By selecting MeOBPA over electron-withdrawing phosphonic acids, manufacturers can selectively lower the energy barrier for charge injection, thereby reducing the turn-on voltage and increasing the power efficiency of the OLED [2].

Synthesis of Targeted Phosphonamidate Therapeutics

Utilized as a specialized organophosphorus building block in medicinal chemistry. The 4-methoxybenzyl moiety provides the necessary electron density and steric profile to stabilize the zwitterionic transition state required for the irreversible inhibition of specific serine beta-lactamases [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types